molecular formula C9H7O5P B15196723 2-Oxo-2H-chromen-3-ylphosphonic acid CAS No. 13507-52-3

2-Oxo-2H-chromen-3-ylphosphonic acid

Cat. No.: B15196723
CAS No.: 13507-52-3
M. Wt: 226.12 g/mol
InChI Key: JWJVZTRWTJHSOG-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromen-3-ylphosphonic acid is a chemical compound with the molecular formula C₉H₇O₅P It is known for its unique structure, which includes a chromenone (coumarin) core and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2H-chromen-3-ylphosphonic acid typically involves the reaction of chromenone derivatives with phosphonic acid reagents. One common method includes the use of a phosphonylation reaction, where a chromenone derivative is treated with a phosphonic acid reagent under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale phosphonylation reactions using advanced chemical reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-chromen-3-ylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the phosphonic acid group, while substitution reactions can introduce new functional groups to the chromenone core .

Scientific Research Applications

2-Oxo-2H-chromen-3-ylphosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2H-chromen-3-ylphosphonic acid involves its interaction with specific molecular targets and pathways. The chromenone core can interact with biological molecules, while the phosphonic acid group can participate in various biochemical reactions. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2H-chromen-3-ylphosphonate
  • 2-Oxo-2H-chromen-3-ylphosphine oxide
  • 2-Oxo-2H-chromen-3-ylphosphoramide

Uniqueness

2-Oxo-2H-chromen-3-ylphosphonic acid is unique due to its specific combination of a chromenone core and a phosphonic acid group. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

13507-52-3

Molecular Formula

C9H7O5P

Molecular Weight

226.12 g/mol

IUPAC Name

(2-oxochromen-3-yl)phosphonic acid

InChI

InChI=1S/C9H7O5P/c10-9-8(15(11,12)13)5-6-3-1-2-4-7(6)14-9/h1-5H,(H2,11,12,13)

InChI Key

JWJVZTRWTJHSOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)P(=O)(O)O

Origin of Product

United States

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